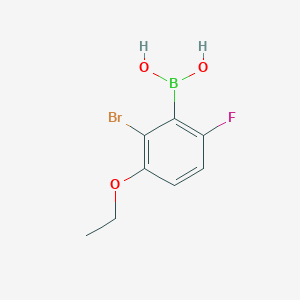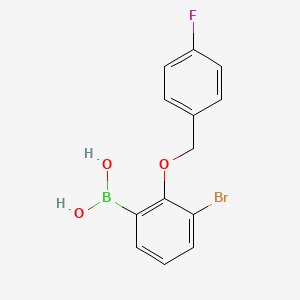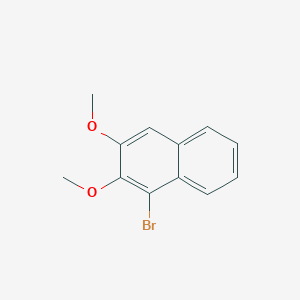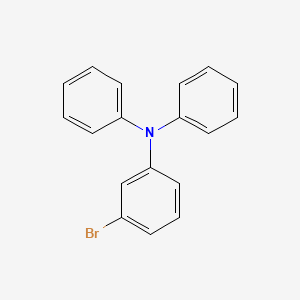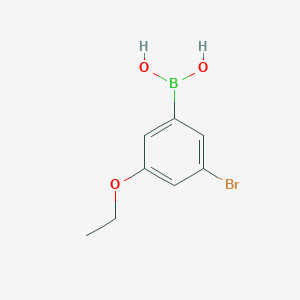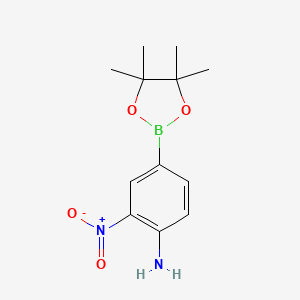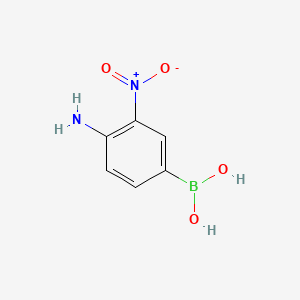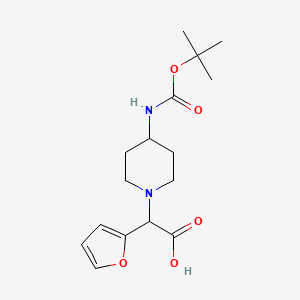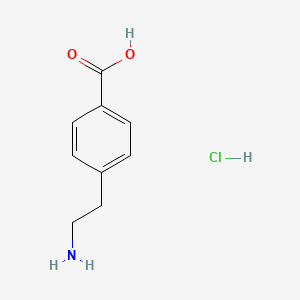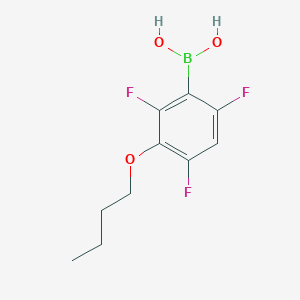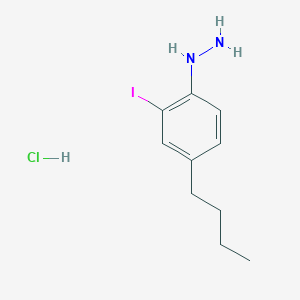
1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with other organic compounds. For instance, 1,2-bis(2,4,6-trinitrophenyl) hydrazine is synthesized by the condensation of picryl chloride with hydrazine hydrate in methanol . Similarly, t-butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate is prepared by refluxing t-butyl carbazate with an aldehyde in ethanol . These methods suggest that the synthesis of "1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride" could potentially involve a condensation reaction between an appropriate iodophenyl compound and hydrazine in the presence of a suitable solvent.
Molecular Structure Analysis
Hydrazine derivatives often exhibit interesting structural properties. For example, the crystal structure of a t-butyl hydrazine derivative shows a monoclinic crystal system with trans-geometry at the C=N bond . The molecular structure is crucial as it can influence the physical and chemical properties of the compound. Theoretical calculations, such as DFT, can be used to predict these properties and have been shown to agree well with experimental data .
Chemical Reactions Analysis
Hydrazine derivatives can undergo various chemical reactions, including cyclocondensation, as seen in the synthesis of pyrazole derivatives from trifluoromethyl-substituted dielectrophiles . The reactivity of these compounds can be influenced by their molecular structure, with factors such as the HOMO-LUMO energy gap playing a role in determining their chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives are diverse and can be tailored by modifying their molecular structure. For instance, energetic properties such as velocity of detonation can be theoretically computed and compared to other energetic materials . The electronic properties, such as chemical hardness and electrophilicity index, can also be calculated and used to predict the reactivity of the compounds . Additionally, the anti-Candida activity and cytotoxicity of certain hydrazine derivatives have been evaluated, indicating potential pharmaceutical applications .
Aplicaciones Científicas De Investigación
Synthesis and Antifungal Activity
- Synthesis and Antimicrobial Properties: Novel derivatives of hydrazine, including those related to 1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride, have been synthesized and tested for their antifungal properties. These compounds exhibit significant inhibitory activity against various Candida species, especially Candida albicans and Candida krusei, showing promise as antifungal agents (Secci et al., 2012).
Chemical Synthesis and Reaction Studies
- Larvicidal Activity of Hydrazine Derivatives: Studies on substituted benzoylhydrazines, related to 1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride, have shown larvicidal activity against the rice stem borer. The hydrophobicity and bulkiness of substituents in these compounds significantly influence their biological activity (Oikawa et al., 1994).
- Hydrodehalogenation with Hydrazine Hydrochloride: Aryl and heteroaryl halides, including iodophenyl compounds, can undergo hydrodehalogenation when treated with hydrazine hydrochloride. This method, catalyzed by Pd/C, operates at room temperature and is compatible with various functional groups (Cellier et al., 2003).
Environmental and Biological Applications
- Fluorescent Probes for Hydrazine Detection: A ratiometric fluorescent probe has been developed for detecting hydrazine, a compound related to 1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride. The probe exhibits a large Stokes shift and low cytotoxicity, making it suitable for environmental and biological sample analysis (Zhu et al., 2019).
Tumor Induction Studies
- Cancer Research with Hydrazine Derivatives: Research on n-butylhydrazine hydrochloride, a compound similar to 1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride, has shown its potential to induce lung tumors in mice. This underscores the importance of understanding the toxicological aspects of hydrazine derivatives (Nagel et al., 1975).
Propiedades
IUPAC Name |
(4-butyl-2-iodophenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2.ClH/c1-2-3-4-8-5-6-10(13-12)9(11)7-8;/h5-7,13H,2-4,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNSSEGBOBSGOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)NN)I.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

